6-(Piperazin-1-YL)hexan-1-amine
CAS No.: 115986-20-4
Cat. No.: VC20889953
Molecular Formula: C10H23N3
Molecular Weight: 185.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115986-20-4 |
|---|---|
| Molecular Formula | C10H23N3 |
| Molecular Weight | 185.31 g/mol |
| IUPAC Name | 6-piperazin-1-ylhexan-1-amine |
| Standard InChI | InChI=1S/C10H23N3/c11-5-3-1-2-4-8-13-9-6-12-7-10-13/h12H,1-11H2 |
| Standard InChI Key | VAHXGEZNOJGTGS-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)CCCCCCN |
| Canonical SMILES | C1CN(CCN1)CCCCCCN |
Introduction
Chemical Identity and Basic Properties
6-(Piperazin-1-YL)hexan-1-amine is characterized by specific molecular identifiers and physical properties that define its chemical identity. Table 1 presents the essential chemical identity parameters of this compound.
Table 1: Chemical Identity of 6-(Piperazin-1-YL)hexan-1-amine
| Parameter | Value |
|---|---|
| IUPAC Name | 6-(PIPERAZIN-1-YL)HEXAN-1-AMINE |
| CAS Number | 115986-20-4 |
| Molecular Formula | C₁₀H₂₃N₃ |
| Molecular Weight | 185.315 g/mol |
| SMILES Notation | [H]N([H])CCCCCCN1CCN([H])CC1 |
| InChIKey | VAHXGEZNOJGTGS-UHFFFAOYSA-N |
The compound features a piperazine heterocycle (a six-membered ring containing two nitrogen atoms at positions 1 and 4) connected to a linear hexyl chain that terminates with a primary amine group. This structural arrangement contributes to its chemical behavior and reactivity profile .
Chemical Classification and Structural Features
Chemical Classification
6-(Piperazin-1-YL)hexan-1-amine belongs to multiple chemical categories based on its structural elements and functional groups. Understanding these classifications helps in predicting its chemical behavior and potential applications:
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Aliphatic Cyclic Structures
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Aliphatic Heterocycles
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Heterocyclic Compounds
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Amines (containing tertiary, secondary, and primary amine groups)
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Aliphatic Amines
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Tertiary Amines
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Primary Amines
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Aliphatic Primary Amines
Structural Characteristics
The structure of 6-(Piperazin-1-YL)hexan-1-amine contains three key components that contribute to its chemical properties:
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Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms in positions 1 and 4, providing basic centers and potential coordination sites.
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Hexyl Chain: A six-carbon aliphatic linker that contributes to the compound's moderate lipophilicity.
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Primary Amine: A terminal -NH₂ group that provides a reactive site for further functionalization and contributes to the molecule's basicity .
The presence of multiple nitrogen atoms with different electronic environments (one primary amine and two secondary amines in the piperazine ring) creates a multi-basic compound with distinct reactivity patterns at each nitrogen site.
Synthesis Methods
Protection-Deprotection Strategy
For compounds containing multiple amine groups, a protection-deprotection strategy is often necessary to achieve selective functionalization:
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Selective protection of the primary amine using ethyltrifluoroacetate or similar reagents
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Reaction at the piperazine nitrogen
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Deprotection under mild basic conditions to restore the primary amine
This approach is illustrated in the synthesis of compound PA2, where 2-(piperazin-1-yl)ethanamine was protected using ethyltrifluoroacetate before further functionalization .
Related Derivatives and Structural Analogs
Substituted Piperazine Derivatives
Several derivatives of 6-(Piperazin-1-YL)hexan-1-amine have been reported, primarily featuring substitutions at the piperazine ring. Table 2 summarizes some of these derivatives.
Table 2: Derivatives of 6-(Piperazin-1-YL)hexan-1-amine
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 6-[4-(3-Chlorophenyl)piperazin-1-yl]hexan-1-amine | 430509 | C₁₆H₂₆ClN₃ | 295.8 |
| 6-[4-(2-methoxyphenyl)piperazin-1-yl]hexan-1-amine | - | C₁₇H₂₉N₃O | 291.43 |
| 6-[4-(pyrimidin-2-yl)piperazin-1-yl]hexan-1-amine | - | C₁₄H₂₅N₅ | 263.38 |
| 6-(4-propylpiperazin-1-yl)hexan-1-amine | 1021242-53-4 | C₁₃H₂₉N₃ | 227.39 |
These derivatives maintain the core structure of 6-(Piperazin-1-YL)hexan-1-amine while introducing various substituents at the piperazine nitrogen, which can significantly alter the compound's physicochemical properties and potential biological activities .
Functionalized Derivatives
The primary amine and secondary amine groups in 6-(Piperazin-1-YL)hexan-1-amine provide sites for further functionalization, leading to a variety of derivatives:
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Amide Derivatives: The primary amine can be converted to an amide, as exemplified by 6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one (CAS: 789488-77-3) .
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Acylated Derivatives: Both the primary amine and piperazine nitrogens can undergo acylation reactions to produce compounds with varied functional properties .
Physicochemical Properties and Characterization
Predicted Physicochemical Properties
Based on its structure, 6-(Piperazin-1-YL)hexan-1-amine is expected to exhibit the following physicochemical properties:
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Solubility: Likely soluble in polar organic solvents (methanol, ethanol, dichloromethane) and water, especially in acidified conditions due to its basic nature.
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Basicity: The compound contains multiple basic centers (the piperazine nitrogens and the primary amine), making it susceptible to protonation under acidic conditions.
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Lipophilicity: The hexyl chain contributes to moderate lipophilicity, which may influence membrane permeability.
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Hydrogen Bonding: The NH groups can participate in hydrogen bonding as both donors and acceptors.
Analytical Characterization
For structural confirmation and purity assessment of 6-(Piperazin-1-YL)hexan-1-amine and related compounds, several analytical techniques are commonly employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information about the carbon framework and hydrogen environments .
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Mass Spectrometry: Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) is particularly useful for confirming the molecular weight and formula .
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X-ray Diffraction Analysis: For confirming three-dimensional structure and conformation in the solid state, as mentioned for related piperazine derivatives in search result .
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